molecular formula C9H7N3 B6244246 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetonitrile CAS No. 4414-72-6

2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetonitrile

Cat. No.: B6244246
CAS No.: 4414-72-6
M. Wt: 157.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetonitrile is an organic compound with the molecular formula C9H7N3 It is a heterocyclic compound that contains both pyrrole and pyridine rings fused together

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetonitrile can be achieved through several methods. One common approach involves the reaction of pyrrole with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles. This intermediate is then reacted with propargylamine to produce N-propargylenaminones, which undergo intramolecular cyclization to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ transition-metal-free strategies and may include the use of solid alumina and room temperature conditions for cross-coupling reactions .

Chemical Reactions Analysis

Types of Reactions

2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetonitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like methanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives. Substitution reactions can result in a variety of substituted pyrrolo[2,3-b]pyridine derivatives .

Scientific Research Applications

2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and migration. By inhibiting these receptors, the compound can induce apoptosis and inhibit the migration and invasion of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetonitrile include:

Uniqueness

What sets this compound apart from similar compounds is its specific structural configuration, which allows it to interact uniquely with molecular targets like FGFRs. This unique interaction profile makes it a promising candidate for further research and development in various scientific fields .

Properties

CAS No.

4414-72-6

Molecular Formula

C9H7N3

Molecular Weight

157.2

Purity

0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.